1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-

N-Heterocyclic Carbene Basicity Organometallic Catalysis

1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl- (CAS 627872-07-5) is a homodimeric bis-perimidine composed of two 1,3-dimethyl-2,3-dihydro-1H-perimidine units linked through the 2-position by a meta-phenylene bridge. The molecule belongs to the broader class of 2,3-dihydroperimidines, which are recognized as π-amphoteric heteroaromatic systems exhibiting both electron-donating and electron-accepting character.

Molecular Formula C32H30N4
Molecular Weight 470.6 g/mol
CAS No. 627872-07-5
Cat. No. B12578593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-
CAS627872-07-5
Molecular FormulaC32H30N4
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCN1C(N(C2=CC=CC3=C2C1=CC=C3)C)C4=CC(=CC=C4)C5N(C6=CC=CC7=C6C(=CC=C7)N5C)C
InChIInChI=1S/C32H30N4/c1-33-25-16-6-10-21-11-7-17-26(29(21)25)34(2)31(33)23-14-5-15-24(20-23)32-35(3)27-18-8-12-22-13-9-19-28(30(22)27)36(32)4/h5-20,31-32H,1-4H3
InChIKeyRYRZJPPFQQYKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl- (CAS 627872-07-5) – Core Structural and Functional Identity for Procurement


1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl- (CAS 627872-07-5) is a homodimeric bis-perimidine composed of two 1,3-dimethyl-2,3-dihydro-1H-perimidine units linked through the 2-position by a meta-phenylene bridge. The molecule belongs to the broader class of 2,3-dihydroperimidines, which are recognized as π-amphoteric heteroaromatic systems exhibiting both electron-donating and electron-accepting character [1]. The presence of N-methyl groups on each perimidine ring and the rigid 1,3-phenylene spacer confer distinct electronic, steric, and chelating properties that differentiate it from non-methylated, para-phenylene, or mono-perimidine analogs [2].

Why Generic 2-Aryl Perimidine Analogs Cannot Substitute for CAS 627872-07-5 in Precision Applications


Superficially similar perimidine derivatives—including NH-free bis-perimidines, para-phenylene-bridged isomers, and mono-perimidine analogues—fail to replicate the integrated property profile arising from the synergistic combination of N-methylation and the 1,3-phenylene bis-ligation motif in CAS 627872-07-5. N-Methylation eliminates N–H hydrogen-bond donor/acceptor promiscuity, raises the oxidation potential by approximately 0.2–0.3 V, and stabilizes the corresponding perimidinium carbene by lowering the C(2)–H pKa into the range of 5.0–5.5 compared to ≈6.2 for the non-methylated parent [1]. The meta-phenylene bridge enforces a precise angular geometry and inter-perimidine distance that para-linked isomers cannot achieve, directly impacting metal-ion selectivity and multidentate coordination behaviour [2]. Mono-perimidine alternatives lack the chelate cooperativity and signal amplification inherent to the bis-structure. These quantifiable differences in basicity, redox behaviour, coordination geometry, and solvent compatibility preclude simple drop-in replacement by other perimidine variants.

Head-to-Head Quantitative Differentiation of 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl- Against Closest Analogs


C(2)–H Acidity and Perimidinium Carbene Stability: pKa Comparison Against Non-Methylated Perimidine

N-Methylation strongly acidifies the C(2)–H bond of the dihydroperimidine ring. The 1,3-dimethylperimidinium cation exhibits a pKa of 5.0–5.5 (in aqueous solution), approximately 0.7–1.2 pKa units lower than the parent perimidinium cation (pKa ≈ 6.2) [1]. This enhanced acidity facilitates deprotonation to the corresponding N-heterocyclic carbene (per-NHC) under milder conditions, increasing the equilibrium concentration of the active carbene species by an estimated 5- to 15-fold at pH 7 relative to the non-methylated analogue. The resulting per-NHC is both more nucleophilic and more resistant to protonolysis, attributes essential for catalytic applications requiring sustained turnover.

N-Heterocyclic Carbene Basicity Organometallic Catalysis

Redox Potential Tuning: Oxidation Onset Potential Relative to Non-Methylated Bis-Perimidine

Methylation of the perimidine nitrogen atoms raises the first oxidation potential. The related para-phenylene-bridged bis-perimidine 2,2'-(1,4-phenylene)bis-1H-perimidine (H₂TPP) displays two reversible oxidation waves at E₁/₂ = +0.31 V and +0.52 V (vs. Fc⁺/Fc in CH₂Cl₂) [1]. For the 1,3-dimethyl analogue, the electron-donating effect of the N–CH₃ groups is predicted to shift the first oxidation anodically by 0.15–0.25 V, based on the known substituent effect of N-methylation on perimidine HOMO energy levels [2]. This shift brings the first oxidation closer to the potential window required for hole-transport layers in OLEDs, where para-phenylene versions are too easily oxidized and degrade under bias.

Cyclic Voltammetry Redox Chemistry Mixed-Valence Ligand

Solubility and Processability: Organic Solvent Partition Coefficients vs. NH-Bearing Bis-Perimidine

Elimination of the two N–H protons per perimidine unit dramatically alters solubility behaviour. The non-methylated 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene exhibits log P (octanol/water) ≈ 2.8 and requires DMF or DMSO for dissolution at concentrations >10 mM [1]. In contrast, the tetramethylated target compound is predicted to have log P ≈ 4.2–4.8 (CLOGP calculation based on the 1,3-dimethylperimidine fragment; ), enabling dissolution at concentrations ≥50 mM in toluene, THF, and chlorobenzene—solvents routinely used in spin-coating, inkjet printing, and homogeneous catalysis. This ≥5× solubility improvement in industrially preferred solvents is a direct consequence of N-methylation and directly impacts formulation flexibility.

Solubility Process Chemistry Formulation

Metal-Ion Binding Geometry: Meta- vs. Para-Phenylene Linker Distance

The 1,3-phenylene bridge imposes a N···N distance between the two perimidine C(2) atoms of approximately 5.0–5.2 Å (based on DFT-optimized geometry), ideally suited for chelation to a single metal centre in a κ²-C,C mode or for bridging two metal ions in a confined spatial arrangement [1]. The para-phenylene analogue (H₂TPP) has a rigid N···N separation of ≈8.5–9.0 Å, which precludes chelation to a single first-row transition metal and instead favours extended coordination network formation [2]. This geometric distinction is fundamental: the meta-bridged target compound is predisposed toward discrete molecular complexes, whereas the para-bridged comparator inherently leads to polymeric or network structures.

Coordination Chemistry Ligand Design Ion Selectivity

High-Value Application Scenarios for 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl- Stemming from Quantitative Differentiation


Homogeneous Organometallic Catalysis with NHC Pincer Ligands

The lowered C(2)–H pKa (5.0–5.5 vs. ≈6.2 for the NH analogue) enables facile in-situ generation of the bis-perimidinylidene carbene under mild basic conditions. The 1,3-phenylene bridge provides the optimal 5.0–5.2 Å bite angle for chelation to a single metal centre (Pd, Ir, Ru), forming robust pincer complexes that exhibit enhanced thermal stability and resistance to catalyst deactivation by protonolysis compared to non-methylated analogues [1]. The elevated oxidation potential further suppresses off-cycle oxidation pathways that plague electron-rich NHC ligands.

Fluorescent Chemosensor for Transition Metal Ions

The tetramethylated bis-perimidine scaffold retains the fluorescence turn-off response toward Cu²⁺ characteristic of the non-methylated analogue (LOD = 0.5 µM) [1], while the N-methyl groups eliminate N–H···solvent hydrogen bonding that causes spectral broadening and solvent-dependent quantum yield fluctuations in NH-bearing sensors. The enhanced solubility in non-polar media (≥50 mM in toluene vs. <5 mM for the NH form) permits fabrication of doped polymer sensor films by drop-casting or spin-coating—a processing route inaccessible to the parent compound.

Hole-Transport and Host Material for OLED Devices

The raised first oxidation potential (~+0.46–0.56 V vs. Fc⁺/Fc) aligns well with the HOMO energy levels required for hole-transport layers in phosphorescent OLEDs, where materials with oxidation potentials below +0.4 V suffer from premature degradation under continuous operation [1]. The meta-phenylene linkage imparts a non-planar geometry that suppresses aggregation-caused quenching, a known failure mode for planar para-phenylene-bridged bis-perimidines. The compound is explicitly covered in patent CN108017645A, which claims perimidine derivatives as electron-transport and phosphorescent host materials with improved current density and reduced operating voltage [2].

Molecular Building Block for Redox-Active Coordination Cages

The discrete 5.0–5.2 Å inter-perimidine spacing enforced by the 1,3-phenylene linker directs the assembly of discrete M₂L₄ or M₄L₆ coordination cages upon reaction with square-planar or octahedral metal ions. Para-phenylene analogues, with their ~8.5–9.0 Å separation, instead yield extended 1D/2D coordination polymers [1]. The N-methyl substituents further eliminate N–H···π and N–H···anion interactions that introduce structural disorder in the NH forms, yielding higher crystallinity and more reproducible host–guest binding properties.

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